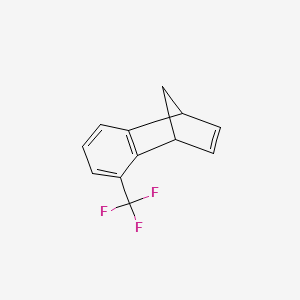
5-(Trifluoromethyl)-1,4-dihydro-1,4-methanonaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethyl)-1,4-dihydro-1,4-methanonaphthalene is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring system. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the chemical and physical properties of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of trifluoroiodomethane in the presence of a catalyst such as diethyl zinc and Wilkinson’s catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and solvent, are critical factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
5-(Trifluoromethyl)-1,4-dihydro-1,4-methanonaphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other functional groups on the naphthalene ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
5-(Trifluoromethyl)-1,4-dihydro-1,4-methanonaphthalene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique electronic properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl groups on biological systems. It may also serve as a probe in biochemical assays.
Medicine: The compound’s structural features make it a potential candidate for drug development.
Industry: In the industrial sector, the compound can be used in the production of agrochemicals, polymers, and other materials with specialized properties.
作用機序
The mechanism of action of 5-(Trifluoromethyl)-1,4-dihydro-1,4-methanonaphthalene involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. For example, trifluoromethylated compounds have been shown to inhibit enzymes such as histone deacetylases (HDACs) by binding to their active sites and altering their catalytic activity .
類似化合物との比較
Similar Compounds
Fluoxetine: A well-known pharmaceutical compound with a trifluoromethyl group, used as an antidepressant.
Celecoxib: An anti-inflammatory drug containing a trifluoromethyl group, used to treat pain and inflammation.
Fipronil: An agrochemical with a trifluoromethyl group, used as an insecticide.
Uniqueness
5-(Trifluoromethyl)-1,4-dihydro-1,4-methanonaphthalene is unique due to its specific structural arrangement and the presence of the trifluoromethyl group on the naphthalene ring. This combination imparts distinct electronic properties that can be exploited in various applications, making it a valuable compound in both research and industry.
特性
CAS番号 |
85977-24-8 |
|---|---|
分子式 |
C12H9F3 |
分子量 |
210.19 g/mol |
IUPAC名 |
3-(trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene |
InChI |
InChI=1S/C12H9F3/c13-12(14,15)10-3-1-2-9-7-4-5-8(6-7)11(9)10/h1-5,7-8H,6H2 |
InChIキー |
YZVHUMMUYQSHDK-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC1C3=C2C=CC=C3C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















